molecular formula C14H17N5O2 B11797341 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid

1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid

Cat. No.: B11797341
M. Wt: 287.32 g/mol
InChI Key: WXSFLDQCTREDRW-UHFFFAOYSA-N
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Description

1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid (CAS 1710529-52-4) is a high-value chemical building block based on the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocycle of significant interest in medicinal chemistry . The TP core is isoelectronic with the purine ring, making it a versatile bio-isostere in drug design for targeting enzyme active sites such as those in kinases . This specific compound, with its cyclopropyl substituent and piperidine-3-carboxylic acid moiety, presents researchers with a multifunctional scaffold. The carboxylic acid group can be used for further derivatization, while the structure's potential metal-chelating properties, inherent to the TP heterocycle, can be exploited in the development of novel therapeutic agents . The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has demonstrated considerable potential across various therapeutic areas, including cancer chemotherapy and infectious diseases, as documented in recent scientific literature . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H17N5O2

Molecular Weight

287.32 g/mol

IUPAC Name

1-(5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C14H17N5O2/c20-13(21)10-2-1-5-18(7-10)12-6-11(9-3-4-9)17-14-15-8-16-19(12)14/h6,8-10H,1-5,7H2,(H,20,21)

InChI Key

WXSFLDQCTREDRW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC(=NC3=NC=NN23)C4CC4)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation for Triazolo-Pyrimidine Core Formation

The triazolo-pyrimidine ring is synthesized via cyclocondensation, as illustrated below:

Reaction Scheme

  • Cyclocondensation :
    Ethyl 5-amino-1,2,4-triazole-3-carboxylate + 1-cyclopropylbutane-1,3-dione
    → Ethyl 5-cyclopropyl-triazolo[1,5-a]pyrimidine-2-carboxylate
    Conditions : Acetic acid, reflux, 6–8 hours.

  • Hydrolysis :
    Ethyl ester → Carboxylic acid
    Conditions : NaOH (2M), ethanol/water (1:1), 60°C, 4 hours.

  • Chlorination :
    Carboxylic acid → Acid chloride
    Conditions : Thionyl chloride (SOCl₂), DMF (catalytic), 70°C, 2 hours.

Coupling with Piperidine-3-carboxylic Acid

The acid chloride intermediate reacts with piperidine-3-carboxylic acid under Schotten-Baumann conditions:

Reaction :
5-cyclopropyl-triazolo[1,5-a]pyrimidine-2-carbonyl chloride + piperidine-3-carboxylic acid
→ 1-(5-cyclopropyl-[1,triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid
Conditions : DIPEA (base), CH₂Cl₂, room temperature, 12 hours.

Yield : 72–85% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Optimization Strategies

Solvent and Base Selection

  • Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing intermediates.

  • Base : DIPEA outperforms K₂CO₃ in coupling reactions, reducing side-product formation.

Temperature Control

  • Cyclocondensation at reflux (110°C) ensures complete ring closure but risks decomposition if prolonged.

  • Coupling reactions at room temperature minimize racemization of the piperidine moiety.

Purification Techniques

  • Column Chromatography : Ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted starting materials.

  • Recrystallization : Methanol/water mixtures improve purity (>98%).

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Microreactors enable precise temperature control during cyclocondensation, reducing side reactions.

  • Automated systems for acid chloride formation enhance safety by minimizing exposure to SOCl₂.

Green Chemistry Approaches

  • Replacement of SOCl₂ with PCl₃ or POCl₃ reduces hazardous waste.

  • Ethanol/water mixtures as hydrolysis solvents align with sustainability goals.

Challenges and Solutions

Cyclopropane Ring Stability

  • Challenge : Cyclopropyl groups are prone to ring-opening under acidic conditions.

  • Solution : Use mild acids (e.g., acetic acid) during cyclocondensation and avoid strong protic acids in later steps.

Piperidine Racemization

  • Challenge : The chiral center in piperidine-3-carboxylic acid may racemize during coupling.

  • Solution : Conduct reactions at lower temperatures (0–5°C) and use chiral auxiliaries .

Chemical Reactions Analysis

Types of Reactions

1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce new substituents on the triazolopyrimidine core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide, and triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce various alkyl or acyl groups, leading to a diverse array of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research has indicated that derivatives of triazolo-pyrimidines exhibit notable antimicrobial properties. Studies have shown that compounds similar to 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid demonstrate effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of various enzymes. For instance, piperidine derivatives have shown promise as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. The inhibition of urease has also been noted, which can be relevant in treating infections caused by urease-producing bacteria .

Anticancer Properties : Preliminary studies suggest that compounds with similar structures may possess anticancer activity. The triazole ring is known for its ability to interact with DNA and inhibit cell proliferation in certain cancer cell lines. Ongoing research is focusing on the specific mechanisms through which these compounds exert their effects on cancer cells .

Biological Assays

In Vitro Studies : Various biological assays have been conducted to evaluate the efficacy of this compound. These include disc diffusion methods to assess antibacterial activity and cytotoxicity assays against cancer cell lines. Results have indicated moderate to strong activity against selected strains and cell lines .

Molecular Docking Studies : Computational studies using molecular docking techniques have been employed to predict the binding affinity of this compound to various biological targets. These studies help in understanding how the compound interacts at the molecular level with proteins involved in disease processes. The insights gained from these studies can guide further modifications to enhance efficacy and reduce toxicity .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antibacterial Activity : A study evaluated the antibacterial effects of synthesized derivatives against common pathogens. Compounds were tested using various concentrations, revealing a dose-dependent response that supports their potential use as therapeutic agents against bacterial infections .
  • Neuroprotective Effects : Research into the neuroprotective properties of piperidine derivatives indicated that some compounds could enhance cognitive function in animal models by inhibiting acetylcholinesterase activity. This suggests a pathway for developing treatments for cognitive disorders .
  • Cancer Cell Line Studies : In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines through modulation of apoptotic pathways. This highlights their potential as anticancer agents and warrants further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    RORγt Inverse Agonist: The compound binds to the RORγt receptor, inhibiting its activity and reducing the production of pro-inflammatory cytokines.

    PHD-1 Inhibitor: By inhibiting PHD-1, the compound stabilizes hypoxia-inducible factors (HIFs), which can promote angiogenesis and improve tissue oxygenation.

    JAK1 and JAK2 Inhibitor: The compound inhibits the activity of JAK1 and JAK2 kinases, which are involved in the signaling pathways of various cytokines and growth factors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 5- and 7-Positions

Table 1: Key Structural and Molecular Comparisons
Compound Name / ID 5-Position Substituent 7-Position Substituent Molecular Formula Molecular Weight Key Features
Target Compound Cyclopropyl Piperidine-3-carboxylic acid C₁₄H₁₆N₆O₂* 300.32 Enhanced solubility, metabolic stability
EN300-231552 4-Fluorophenyl Carboxylic acid C₁₃H₉FN₄O₂ 282.23 Increased lipophilicity (fluorophenyl)
TP1 Chloromethyl 7-one (oxo group) C₇H₇ClN₄OS 230.67 Electrophilic chloromethyl group; methylthio at 2-position
(3R)-1-(5-methyl-...naphthalen-2-yl-carboxamide Methyl Piperidine-3-carboxamide (naphthalen-2-yl) C₂₂H₂₂N₆O 386.45 Hydrophobic naphthyl group; potential kinase inhibition
1,7-Dihydro-2-phenyl-7-(3-pyridinyl)...carboxylic acid Phenyl (2-position) 3-Pyridinyl, 5-carboxylic acid C₁₈H₁₄N₆O₂ 346.34 Dihydro core; dual aromatic substituents
ChEBI:120803 6-Ethyl-5-methyl Piperidine-3-carboxamide (benzodioxol) C₂₂H₂₆N₆O₃ 422.48 Benzodioxol moiety for CNS targeting

*Estimated based on structural similarity to (C₁₀H₁₂N₆O₂, MW 272.25) and (C₂₂H₂₂N₆O, MW 386.45).

Key Observations:
  • Cyclopropyl vs.
  • Carboxylic Acid vs. Amide/Ester : Carboxylic acid derivatives (target, EN300-231552) exhibit higher solubility in physiological buffers than amides (e.g., ) or esters (e.g., ethyl carboxylates in ) .
  • Core Modifications : Compounds with dihydro cores () or fused heterocycles (e.g., triazolo[4,5-d]pyrimidine in ) show distinct electronic profiles, affecting reactivity and target selectivity .

Biological Activity

1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine core linked to a piperidine moiety. Its structural formula can be represented as follows:

C12H14N4O2\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_2

Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit diverse biological activities. The primary mechanisms include:

  • Inhibition of Key Signaling Pathways : Many triazolo derivatives have been shown to inhibit the ERK signaling pathway, which is crucial for cancer cell proliferation and survival. This inhibition leads to reduced phosphorylation levels of ERK1/2 and associated proteins such as c-Raf and MEK1/2 .
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in various cancer cell lines through the regulation of apoptosis-related proteins, leading to cell cycle arrest .

Biological Activity Data

A comprehensive evaluation of the biological activity of this compound reveals its potent antiproliferative effects against several human cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MGC-8039.47ERK pathway inhibition
HCT-1169.58Induction of apoptosis
MCF-713.1Cell cycle arrest (G2/M phase)

These values indicate that the compound exhibits significant potency compared to standard chemotherapy agents like 5-Fluorouracil (5-FU), which is commonly used in cancer treatment.

Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives based on the triazolo-pyrimidine scaffold. For instance:

  • Study on Compound H12 : A derivative similar to this compound demonstrated notable antiproliferative activity with IC50 values significantly lower than those observed for existing treatments. It was found to effectively inhibit colony formation in MGC-803 cells and induce apoptosis through modulation of key signaling pathways .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The compound is synthesized via multi-step reactions involving cyclocondensation of aminotriazole derivatives with ketones or aldehydes. A typical protocol involves heating precursors (e.g., aminotriazole, cyclopropane-containing aldehydes, and ethyl 3-oxohexanoate) in DMF, followed by methanol addition and crystallization. Optimizing reaction time (10–12 minutes), solvent choice (DMF for solubility), and stoichiometric ratios (1:1:1 molar ratio) improves yield and purity. Post-synthetic purification via ethanol recrystallization ensures high purity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., cyclopropyl protons at δ 1.0–1.2 ppm, piperidine protons at δ 2.5–3.5 ppm) and carbon backbone .
  • Mass spectrometry : Confirms molecular weight (e.g., molecular ion peak at m/z 533) .
  • Elemental analysis : Validates C, H, N composition (±0.3% deviation) .

Q. How is the purity of synthesized material assessed?

Purity is evaluated via:

  • Melting point analysis (e.g., sharp range: 205–207°C indicates homogeneity) .
  • HPLC : Retention time consistency compared to standards .
  • Thin-layer chromatography (TLC) : Monitors reaction progress and by-product formation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) when characterizing triazolopyrimidine derivatives?

Discrepancies arise from tautomerism or solvent effects. Mitigation strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations .
  • Computational modeling : Predicts chemical shifts using DFT (e.g., B3LYP/6-31G*) and compares with experimental data .
  • Variable-temperature NMR : Identifies dynamic processes (e.g., ring-flipping in piperidine) .

Q. What strategies are effective in modulating solubility and bioavailability for in vivo studies?

  • Salt formation : Use HCl or sodium salts to enhance aqueous solubility .
  • Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester prodrugs) for improved membrane permeability .
  • Co-solvent systems : Employ DMSO-water mixtures (≤10% DMSO) in pharmacokinetic assays .

Q. How do substituent variations on the triazolopyrimidine core impact biological activity?

  • Cyclopropyl group : Enhances metabolic stability by resisting oxidative degradation .
  • Piperidine-3-carboxylic acid : Introduces hydrogen-bonding motifs for target binding (e.g., kinase inhibition) .
  • Electron-withdrawing groups (e.g., Cl, Br): Improve binding affinity but may reduce solubility .

Q. What computational methods predict binding affinity with target enzymes?

  • Molecular docking (AutoDock Vina) : Screens binding poses in enzyme active sites (e.g., ATP-binding pockets) .
  • Molecular dynamics (MD) simulations : Evaluates complex stability over 100-ns trajectories (AMBER force field) .
  • QSAR models : Correlates substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. How can green chemistry principles be applied to improve synthetic sustainability?

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent .
  • Catalyst recycling : Reuse K₂CO₃ via filtration and recrystallization .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across studies?

  • Dose-response validation : Re-test compounds under standardized conditions (e.g., 10 µM–100 µM range) .
  • Assay interference checks : Rule out false positives via counter-screens (e.g., luciferase inhibition assays) .
  • Meta-analysis : Compare data across published IC₅₀ values and adjust for experimental variables (e.g., cell line differences) .

Q. What experimental controls are essential for reproducibility in triazolopyrimidine synthesis?

  • Negative controls : Omit key reactants to confirm reaction specificity .
  • Isotope-labeled analogs : Use ¹³C-labeled starting materials to track reaction pathways .
  • Batch-to-batch consistency : Repeat synthesis ≥3 times and report yield/purity ranges .

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